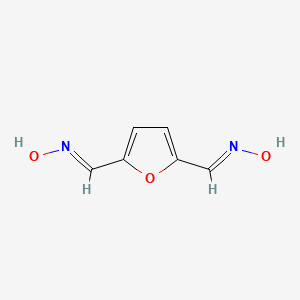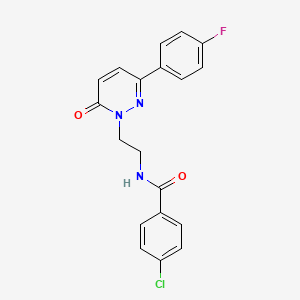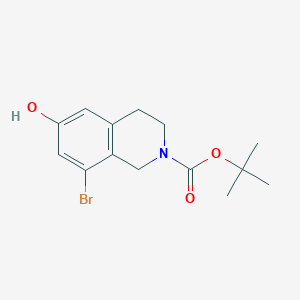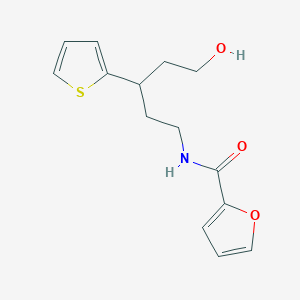
2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid” is a complex organic molecule. It likely contains a quinoline core, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. This core is substituted with a 3,4-dimethoxyphenyl group and a carboxylic acid group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds are often synthesized using methods such as the Suzuki-Miyaura cross-coupling . This method involves the use of palladium-catalyzed carbon-carbon bond-forming reactions . Another method involves the condensation of acid anhydrides with amines, followed by intramolecular cyclization .
Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions. For example, compounds with a similar structure have been shown to participate in Suzuki-Miyaura cross-coupling reactions .
科学的研究の応用
2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid has been used in a wide range of scientific research applications. It has been used to study the regulation of tyrosine hydroxylase activity in cell culture and animal models, as well as to study the biochemical and physiological effects of catecholamine production. This compound has also been used in biochemical assays to measure the activity of tyrosine hydroxylase.
作用機序
2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid acts as an inhibitor of tyrosine hydroxylase, preventing the conversion of tyrosine to L-DOPA and ultimately preventing the production of catecholamines such as dopamine and norepinephrine. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the binding of this compound to the active site of the enzyme, preventing substrate binding and thus preventing the catalytic reaction from occurring.
Biochemical and Physiological Effects
The inhibition of tyrosine hydroxylase by this compound has been shown to have a variety of biochemical and physiological effects. In cell culture, it has been shown to reduce the production of catecholamines, as well as reducing the activity of other enzymes involved in catecholamine production. In animal models, it has been shown to reduce the levels of catecholamines in the brain, as well as reducing the activity of other enzymes involved in catecholamine production.
実験室実験の利点と制限
The use of 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid in lab experiments has several advantages, including its low cost and ease of synthesis. It is also relatively stable, making it suitable for long-term storage. However, there are some limitations to its use, such as its low solubility in water and its potential toxicity.
将来の方向性
The use of 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid in scientific research is expected to continue to expand in the future. Potential future applications include the study of the regulation of tyrosine hydroxylase in different tissues and organs, as well as the development of new inhibitors of tyrosine hydroxylase with improved potency and selectivity. Additionally, this compound could be used in combination with other inhibitors or activators of tyrosine hydroxylase to further study its regulation. Finally, this compound could be used to study the effects of catecholamine production in different physiological systems, such as the immune system and the cardiovascular system.
合成法
The synthesis of 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid is relatively straightforward. It can be synthesized from commercially available 3,4-dimethoxyphenol and 6-methylquinoline-4-carboxylic acid in two steps. First, the 3,4-dimethoxyphenol is reacted with 6-methylquinoline-4-carboxylic acid in the presence of a strong base such as sodium hydroxide. The resulting product is then reacted with a strong acid such as hydrochloric acid to yield this compound.
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-11-4-6-15-13(8-11)14(19(21)22)10-16(20-15)12-5-7-17(23-2)18(9-12)24-3/h4-10H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMZOJBFPXHVHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate](/img/structure/B2617573.png)
![N-(2,5-dichlorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2617574.png)







![N-(benzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2617586.png)

![7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2617588.png)
![N-(4-bromophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2617590.png)
![1-Benzyl-4-[(4-chlorophenyl)sulfanyl]phthalazine](/img/structure/B2617591.png)